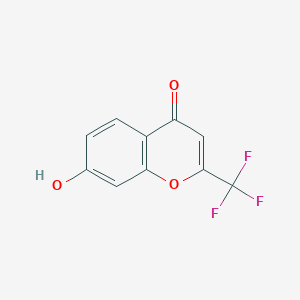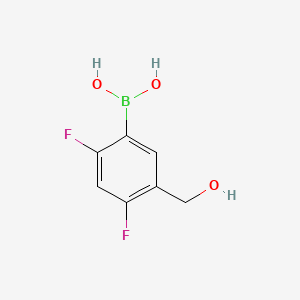
(2,4-Difluoro-5-(hydroxymethyl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4-Difluoro-5-(hydroxymethyl)phenyl)boronic acid is an organoboron compound with the molecular formula C7H7BF2O3. This compound is characterized by the presence of boronic acid and hydroxymethyl groups attached to a difluorophenyl ring. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Difluoro-5-(hydroxymethyl)phenyl)boronic acid typically involves the hydroboration of alkenes or alkynes. Hydroboration is a process where a boron-hydrogen bond is added across a carbon-carbon multiple bond. This reaction is generally rapid and proceeds with high regioselectivity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of boron reagents in large-scale hydroboration reactions, followed by purification processes to isolate the desired boronic acid derivative .
Analyse Des Réactions Chimiques
Types of Reactions
(2,4-Difluoro-5-(hydroxymethyl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically employed in Suzuki-Miyaura reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various biaryl compounds formed through Suzuki-Miyaura coupling.
Applications De Recherche Scientifique
(2,4-Difluoro-5-(hydroxymethyl)phenyl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (2,4-Difluoro-5-(hydroxymethyl)phenyl)boronic acid primarily involves its role as a boron-containing reagent in Suzuki-Miyaura cross-coupling reactions. The boronic acid group facilitates the formation of carbon-carbon bonds through a palladium-catalyzed transmetalation process. This process involves the transfer of an organic group from boron to palladium, followed by reductive elimination to form the desired biaryl product .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Hydroxymethyl)phenylboronic acid: Similar structure but lacks the difluoro substituents.
2-Fluoro-5-(hydroxymethyl)phenylboronic acid: Contains a single fluorine substituent.
2,4-Difluoro-5-nitrophenylboronic acid: Contains a nitro group instead of a hydroxymethyl group.
Uniqueness
(2,4-Difluoro-5-(hydroxymethyl)phenyl)boronic acid is unique due to the presence of both difluoro and hydroxymethyl groups, which enhance its reactivity and selectivity in various chemical reactions. The difluoro substituents increase the compound’s stability and influence its electronic properties, making it a valuable reagent in organic synthesis .
Propriétés
Formule moléculaire |
C7H7BF2O3 |
|---|---|
Poids moléculaire |
187.94 g/mol |
Nom IUPAC |
[2,4-difluoro-5-(hydroxymethyl)phenyl]boronic acid |
InChI |
InChI=1S/C7H7BF2O3/c9-6-2-7(10)5(8(12)13)1-4(6)3-11/h1-2,11-13H,3H2 |
Clé InChI |
MJMQUPRQSDIRRS-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(C=C1F)F)CO)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


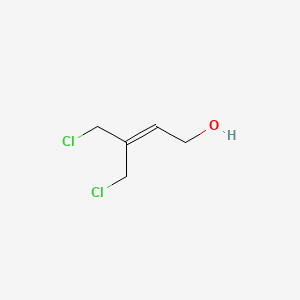
![2-(((9H-Fluoren-9-YL)methoxy)carbonyl)-5-(tert-butoxycarbonyl)-6A-phenyloctahydropyrrolo[3,4-C]pyrrole-3A-carboxylic acid](/img/structure/B14025328.png)
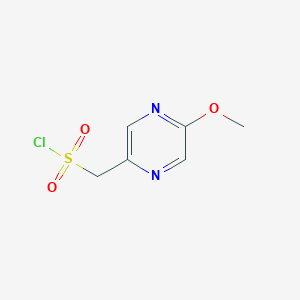
![(1S)-1-[(2S,4R)-4-fluoro-1-methyl-pyrrolidin-2-yl]ethanol](/img/structure/B14025343.png)
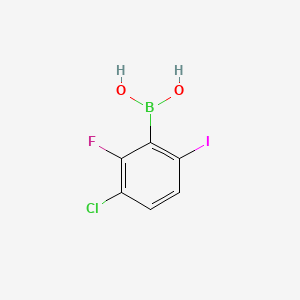

![tert-Butyl 1-(furan-2-yl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B14025351.png)
![2-(4-Fluoro-[1,1'-biphenyl]-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14025369.png)
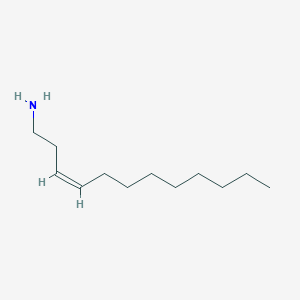
![4,9-Dibromo-[1,2,5]thiadiazolo[3,4-g]quinoxaline](/img/structure/B14025376.png)
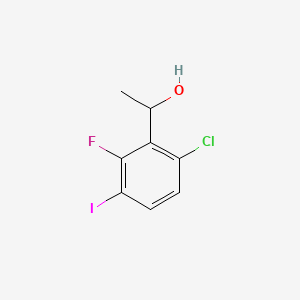
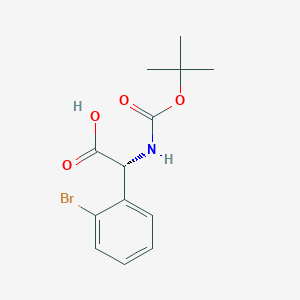
![6-Bromo-3-chloro-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B14025395.png)
